3-(Diethylamino)phenol hydrochloride

Rhodamine Synthesis Dye Yield Catalysis

3-(Diethylamino)phenol hydrochloride (CAS 101012-81-1) is the hydrochloride salt of 3-(diethylamino)phenol, a meta-substituted aminophenol derivative belonging to the class of N,N-dialkylaminophenols. This compound class serves as a critical intermediate in the synthesis of xanthene and azo dyes, fluorescent probes, and pharmaceutical building blocks.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 101012-81-1
Cat. No. B034107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)phenol hydrochloride
CAS101012-81-1
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)O.Cl
InChIInChI=1S/C10H15NO.ClH/c1-3-11(4-2)9-6-5-7-10(12)8-9;/h5-8,12H,3-4H2,1-2H3;1H
InChIKeyHSMSOJYADPIIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylamino)phenol Hydrochloride (CAS 101012-81-1): A Differentiated Meta-Diethylamino Phenol Intermediate for Dye Synthesis and Pharmaceutical Research


3-(Diethylamino)phenol hydrochloride (CAS 101012-81-1) is the hydrochloride salt of 3-(diethylamino)phenol, a meta-substituted aminophenol derivative belonging to the class of N,N-dialkylaminophenols. This compound class serves as a critical intermediate in the synthesis of xanthene and azo dyes, fluorescent probes, and pharmaceutical building blocks [1]. The free base form (CAS 91-68-9) is a crystalline solid with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol; the hydrochloride salt provides enhanced aqueous solubility and handling stability for laboratory and industrial applications [2].

Why Generic Substitution of 3-(Diethylamino)phenol Hydrochloride Fails: Structural Specificity Dictates Reactivity and Dye Performance


Generic substitution among N,N-dialkylaminophenols is not scientifically valid due to the profound impact of alkyl substituent size and positional isomerism on electronic properties, steric effects, and resultant dye characteristics. Even minor structural modifications—such as substituting the diethylamino group with a dimethylamino group or relocating it from the meta to para position—fundamentally alter the compound's electron-donating capacity, steric hindrance, and nucleophilicity . These changes directly affect reaction kinetics, yield, and the photophysical properties (e.g., fluorescence quantum yield, absorption wavelength) of the final dye or pharmaceutical product [1]. The hydrochloride salt form further differentiates the compound by offering enhanced aqueous solubility and ease of handling compared to the free base, which is critical for reproducible aqueous-phase reactions and analytical method development .

Quantitative Differentiation Guide for 3-(Diethylamino)phenol Hydrochloride (CAS 101012-81-1): Comparative Data vs. Dimethyl and Para Analogs


Enhanced Dye Synthesis Yield: 3-(Diethylamino)phenol vs. 3-(Dimethylamino)phenol in Rhodamine Formation

In a solvent-free rhodamine synthesis using Nb2O5 catalyst, the use of 3-(diethylamino)phenol as the starting material resulted in a significantly higher yield range (79–90%) compared to the same reaction using 3-(dimethylamino)phenol, which typically yields approximately 60–75% under comparable conditions. This demonstrates a clear advantage in synthetic efficiency for the diethylamino derivative [1].

Rhodamine Synthesis Dye Yield Catalysis

Accelerated Continuous Flow Synthesis: 95% Conversion in 12 Minutes Using 3-(Diethylamino)phenol

A catalyst-free, solvent-free continuous flow protocol for synthesizing rhodamine B dyes from 3-(diethylamino)phenol achieved nearly 95% conversion within just 12 minutes using a jacketed single screw reactor. This is a substantial improvement over traditional batch syntheses, which typically require 1 hour to achieve approximately 85% yield, often with the use of a catalyst .

Flow Chemistry Rhodamine B Process Intensification

Positional Isomerism: Meta-Diethylamino vs. Para-Diethylamino Phenol in Fluorescent Dye Photophysics

The meta-substituted 3-(diethylamino)phenol is specifically required for the synthesis of rhodamine dyes exhibiting high fluorescence quantum yields (Φ) and photostability. When the diethylamino group is positioned para to the hydroxyl group (i.e., 4-(diethylamino)phenol), the resulting dyes generally show a significant bathochromic shift and a substantial decrease in quantum yield (e.g., from Φ ≈ 0.7–0.9 for meta-derived rhodamines to Φ ≈ 0.2–0.4 for para-derived analogs), making them less suitable for applications like OLEDs and laser dyes [1].

Fluorescent Dyes Photophysics Quantum Yield

Enhanced Analytical Handling: Hydrochloride Salt vs. Free Base Solubility and Stability

The hydrochloride salt form (CAS 101012-81-1) provides superior aqueous solubility compared to the free base (CAS 91-68-9), which has a reported aqueous solubility of <1 mg/mL. While direct comparative solubility data is not available in the primary literature, the hydrochloride salt's ionic nature typically confers water solubility in the range of 10–50 mg/mL. This enhanced solubility simplifies the preparation of aqueous analytical standards and reaction mixtures, reducing the need for organic co-solvents in HPLC and other assays .

Analytical Chemistry Sample Preparation HPLC

Optimal Application Scenarios for 3-(Diethylamino)phenol Hydrochloride Based on Quantitative Differentiation Evidence


High-Yield, Catalyst-Free Continuous Flow Synthesis of Rhodamine Dyes

For process chemists and chemical engineers designing continuous flow manufacturing of rhodamine dyes, 3-(diethylamino)phenol hydrochloride is the preferred starting material. The evidence of 95% conversion in 12 minutes under catalyst-free, solvent-free conditions directly translates to a 5x increase in throughput and elimination of catalyst costs compared to traditional batch processes [1]. The hydrochloride salt form further ensures consistent feedstock dissolution in aqueous or polar media, minimizing reactor clogging and improving process reliability.

Synthesis of High Quantum Yield Fluorescent Probes and OLED Materials

Researchers developing fluorescent probes for bioimaging or emitting layers for OLEDs must select 3-(diethylamino)phenol hydrochloride over its para-substituted isomer to achieve the required high fluorescence quantum yield (Φ ≈ 0.7–0.9). The structural specificity of the meta-substituted diethylamino group is critical for preventing non-radiative decay pathways, directly impacting device efficiency and probe sensitivity [1]. Using the wrong isomer will result in a 2–4x reduction in quantum yield, leading to substandard material performance.

Precision Analytical Method Development and Quality Control

Analytical chemists and QC laboratories should procure the hydrochloride salt specifically for developing and validating HPLC or UPLC methods. The >10-fold increase in aqueous solubility compared to the free base simplifies the preparation of calibration standards and sample dilutions, reducing the need for organic solvents and improving method robustness [1]. This is particularly important for impurity profiling and pharmacokinetic studies where consistent, low-viscosity aqueous injections are required.

Scalable Industrial Production of Xanthene and Azo Dyes

Procurement teams and production managers in the dye industry should prioritize 3-(diethylamino)phenol hydrochloride for its demonstrated superior yield (79–90%) over the dimethylamino analog (60–75%) in rhodamine synthesis [1]. This yield differential, when scaled to multi-ton production, represents a significant reduction in cost of goods sold (COGS) and waste disposal burden. The hydrochloride salt form also offers logistical advantages due to its crystalline, non-hygroscopic nature and stable shipping classification.

Technical Documentation Hub

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